2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
Overview
Description
The compound “2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride” is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . Piperazine derivatives are often used in the synthesis of a wide range of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride” were not found, there are general methods for synthesizing piperazine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Scientific Research Applications
Synthesis Applications
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is utilized in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives, contributing to the development of new molecular structures for potential applications in medicinal chemistry (Kohara et al., 2002).
Anticancer Activity
Research has also highlighted the role of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in producing compounds with anticancer properties. For example, derivatives of this compound, such as 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride, have demonstrated significant in vitro and in vivo anticancer activity (Xiaomei Jiang et al., 2007).
Histone Deacetylase Inhibitors
Further research into this compound has shown its application in the development of histone deacetylase inhibitors, which are crucial in cancer treatment and other disorders like neurodegenerative diseases. Specific derivatives containing a 4-methylpiperazin-1-yl or 4-methylpiperazin-1-ylmethyl group have been synthesized and evaluated for their inhibitory activity against nuclear HDACs, demonstrating promising results (Thaler et al., 2010).
Antibacterial Activities
The compound has also been implicated in the synthesis of antibacterial agents. Research has shown that derivatives of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride possess potent antibacterial properties, making them viable candidates for the development of new antimicrobial agents (Chu et al., 1991).
Tuberculostatic Activity
Additionally, derivatives of this compound have been tested for their tuberculostatic activity. Studies have revealed that certain phenylpiperazineacetic derivatives exhibit minimum inhibitory concentrations effective against tuberculosis, suggesting potential therapeutic applications in treating this disease (Foks et al., 2004).
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBERSNUPSQGTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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